

physical properties of 3-Ethynyltetrahydrofuran (boiling point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Ethynyltetrahydrofuran

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Technical Guide: Physicochemical Properties of 3-Ethynyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynyltetrahydrofuran is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery due to its reactive ethynyl group and tetrahydrofuran core, a common scaffold in biologically active molecules. This document provides a technical overview of the known physical properties of **3-Ethynyltetrahydrofuran**, specifically its boiling point and solubility. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide also presents a plausible synthetic route and discusses the expected properties based on related chemical structures.

Physical Properties of 3-Ethynyltetrahydrofuran

Direct experimental data for the boiling point and solubility of **3-Ethynyltetrahydrofuran** are not readily available in publicly accessible chemical databases and literature. As a likely non-commercial and specialized chemical intermediate, its properties are often documented in the context of its synthesis within specific research articles or patents.

Based on the structure of the molecule, a terminal alkyne appended to a tetrahydrofuran ring, its general physical characteristics can be inferred. It is expected to be a liquid at room

temperature with a boiling point higher than that of tetrahydrofuran (THF) itself (66 °C) due to its larger molecular weight.

Solubility Profile (Predicted):

The solubility of **3-Ethynyltetrahydrofuran** is predicted to be as follows:

- Water: Sparingly soluble. The polar ether group of the tetrahydrofuran ring may impart some water solubility, but the hydrophobic hydrocarbon backbone and the ethynyl group will limit this.
- Organic Solvents: Good solubility in a wide range of common organic solvents is expected, including:
 - Ethers (e.g., diethyl ether, tetrahydrofuran)
 - Halogenated solvents (e.g., dichloromethane, chloroform)
 - Aromatic hydrocarbons (e.g., toluene, benzene)
 - Polar aprotic solvents (e.g., acetone, ethyl acetate)

This predicted solubility is based on the principle of "like dissolves like," where the molecule's combination of a polar ether and a nonpolar hydrocarbon character suggests miscibility with solvents of similar characteristics.

Data on Related Compounds

To provide a comparative context, the physical properties of the parent compound, tetrahydrofuran, and a closely related saturated analogue, 3-methyltetrahydrofuran, are presented in the table below.

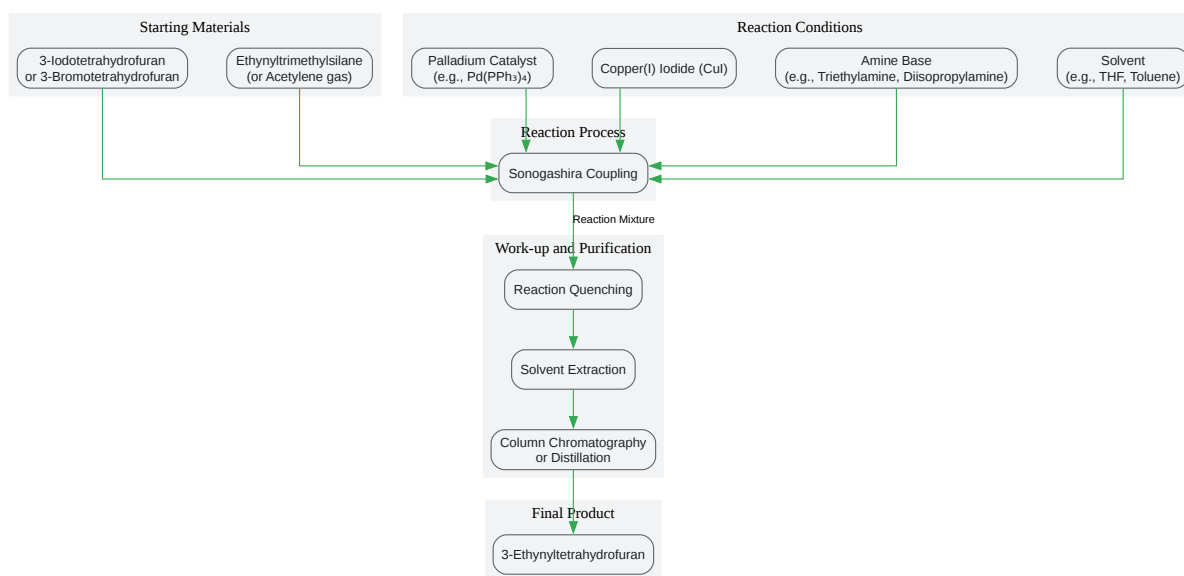
Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Solubility in Water
Tetrahydrofuran	C ₄ H ₈ O	72.11	66	Miscible
3-Methyltetrahydrofuran	C ₅ H ₁₀ O	86.13	~80	Soluble
3-Ethynyltetrahydrofuran (Predicted)	C ₆ H ₈ O	96.13	> 66	Sparingly Soluble

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of **3-Ethynyltetrahydrofuran** is the Sonogashira coupling reaction. This well-established cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and can be adapted for alkyl halides.

The proposed reaction would involve the coupling of a 3-halotetrahydrofuran (e.g., 3-iodotetrahydrofuran or 3-bromotetrahydrofuran) with a protected or terminal acetylene source in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Logical Workflow for the Synthesis of 3-Ethynyltetrahydrofuran



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Caption: Synthetic workflow for **3-Ethynyltetrahydrofuran** via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of **3-Ethynyltetrahydrofuran** based on standard Sonogashira coupling procedures. This protocol should be adapted and optimized based on laboratory safety standards and specific experimental findings.

- Reaction Setup:
 - To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) and copper(I) iodide (1-3 mol%).
 - Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
 - Add a suitable anhydrous solvent (e.g., tetrahydrofuran or toluene) via syringe.
- Addition of Reagents:
 - Add the amine base (e.g., triethylamine, 2-3 equivalents).
 - Add 3-iodotetrahydrofuran (1 equivalent).
 - If using a protected acetylene like ethynyltrimethylsilane, add it to the reaction mixture (1.2-1.5 equivalents). If using acetylene gas, it can be bubbled through the solution.
- Reaction Conditions:
 - Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure **3-Ethynyltetrahydrofuran**.

Conclusion

While specific, experimentally verified data on the physical properties of **3-Ethynyltetrahydrofuran** are not readily available in the public domain, its chemical structure allows for reasonable predictions of its boiling point and solubility. It is anticipated to be a liquid with a boiling point higher than that of THF and to be soluble in a wide array of organic solvents. The Sonogashira coupling reaction provides a robust and logical synthetic route to this compound, and the provided hypothetical protocol offers a starting point for its laboratory preparation. Further research is needed to experimentally determine and document the precise physicochemical properties of this compound.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com